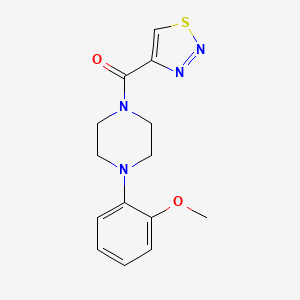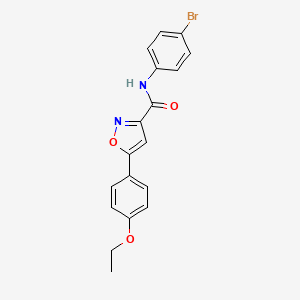![molecular formula C22H28N2O4 B11351751 4-ethoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B11351751.png)
4-ethoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-éthoxy-N-[2-(4-méthoxyphényl)-2-(morpholin-4-yl)éthyl]benzamide est un composé organique avec une structure complexe qui comprend un groupe éthoxy, un groupe méthoxyphényl et un cycle morpholine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-éthoxy-N-[2-(4-méthoxyphényl)-2-(morpholin-4-yl)éthyl]benzamide implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Une méthode courante implique la réaction de l'acide 4-éthoxybenzoïque avec la 2-(4-méthoxyphényl)-2-(morpholin-4-yl)éthanamine dans des conditions spécifiques pour former le dérivé benzamide souhaité. Les conditions de réaction comprennent souvent l'utilisation d'agents de couplage tels que l'EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) et des catalyseurs tels que le DMAP (4-diméthylaminopyridine) pour faciliter la formation de la liaison amide.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires mais sont optimisées pour la production à grande échelle. Cela inclut l'utilisation de réacteurs à flux continu, de plateformes de synthèse automatisées et de mesures strictes de contrôle de la qualité pour garantir une pureté et un rendement élevés.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-éthoxy-N-[2-(4-méthoxyphényl)-2-(morpholin-4-yl)éthyl]benzamide peut subir divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier au niveau des groupes éthoxy et méthoxy.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Nucléophiles tels que le méthylate de sodium dans le méthanol.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
Le 4-éthoxy-N-[2-(4-méthoxyphényl)-2-(morpholin-4-yl)éthyl]benzamide a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique ou ligand dans les études sur les récepteurs.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris les effets anti-inflammatoires et analgésiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 4-éthoxy-N-[2-(4-méthoxyphényl)-2-(morpholin-4-yl)éthyl]benzamide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut se lier à ces cibles, modulant leur activité et déclenchant des voies de signalisation en aval. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
4-ethoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-ethoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-éthoxy-N-[(4-méthoxyphényl)méthylène]benzèneamine
- 4-éthoxy-N-(tétrahydro-2-furanylméthyl)benzamide
- 4-méthoxyphénéthylamine
Unicité
Comparé à des composés similaires, le 4-éthoxy-N-[2-(4-méthoxyphényl)-2-(morpholin-4-yl)éthyl]benzamide se distingue par sa combinaison unique de groupes fonctionnels, qui confèrent des propriétés chimiques distinctes et des applications potentielles. Son cycle morpholine, en particulier, offre une polyvalence supplémentaire dans les réactions chimiques et les interactions biologiques.
Propriétés
Formule moléculaire |
C22H28N2O4 |
|---|---|
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
4-ethoxy-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]benzamide |
InChI |
InChI=1S/C22H28N2O4/c1-3-28-20-10-6-18(7-11-20)22(25)23-16-21(24-12-14-27-15-13-24)17-4-8-19(26-2)9-5-17/h4-11,21H,3,12-16H2,1-2H3,(H,23,25) |
Clé InChI |
XSXNCSWULXYDIJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-ethyl-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}butanamide](/img/structure/B11351678.png)
![N-(2-methoxyphenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11351680.png)

![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-nitrobenzamide](/img/structure/B11351708.png)

![N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11351721.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11351728.png)
![3-({4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoic acid](/img/structure/B11351733.png)

![N-cycloheptyl-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11351741.png)


![N-(2,6-dimethylphenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11351752.png)

